molecular formula C19H20N2O3S B2642831 3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097900-13-3

3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B2642831
CAS RN: 2097900-13-3
M. Wt: 356.44
InChI Key: ZULHNMUZWAHDIZ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a furan ring, a thiophene ring, and a dimethylamino group. Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry . Furan and thiophene are heterocyclic aromatic compounds, which are often used in the synthesis of various pharmaceuticals and organic materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the dimethylamino group. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings, which could result in interesting optical and electronic properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Structural Diversity in Organic Synthesis

3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide and its derivatives exhibit a wide array of applications in the field of organic synthesis. These compounds are used as building blocks for generating structurally diverse libraries of compounds through various types of alkylation and ring closure reactions. For example, they can react with dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. Moreover, these compounds can undergo N-alkylation with monocyclic NH-azoles, C-alkylation with ketones, pyrroles, and indoles, and can yield various heterocyclic compounds through ring closure reactions (Roman, 2013).

Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives

The compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These synthesized compounds have potential utility in various fields, including medicinal chemistry and material science (Farag et al., 2011).

Antimicrobial and Anticorrosive Properties

Certain derivatives of 3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide have demonstrated antimicrobial properties against unicellular organisms. Furthermore, these compounds have been studied for their nonlinear optical properties and their potential as corrosion inhibitors for metals in acidic environments, showing significant promise in both fields (Zając et al., 2008), (Hu et al., 2016).

Applications in Pharmacology

Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that various derivatives of this compound have shown biological activities, such as inhibition of leukotriene B(4), indicating potential applications in pharmacological research (Kuramoto et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-9-24-12-15)17-7-4-10-25-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULHNMUZWAHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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